molecular formula C15H16N2OS B6014156 2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one CAS No. 54069-86-2

2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Cat. No.: B6014156
CAS No.: 54069-86-2
M. Wt: 272.4 g/mol
InChI Key: VKHAFAIGEGWNPH-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a benzylthio substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzylamine with benzylthiol in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The quinazolinone core can be reduced to form tetrahydroquinazolinone derivatives.

    Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinone derivatives, and various substituted quinazolinone compounds .

Scientific Research Applications

2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with biological macromolecules, leading to alterations in their function. Additionally, the quinazolinone core can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylthio)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is unique due to its specific quinazolinone core structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

2-benzylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-14-12-8-4-5-9-13(12)16-15(17-14)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHAFAIGEGWNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443828
Record name ST50403352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54069-86-2
Record name ST50403352
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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